Methyl 3,6-Di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside Octaacetate
CAS No.: 82185-94-2
Cat. No.: VC0142785
Molecular Formula: C38H54O24
Molecular Weight: 894.826
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82185-94-2 |
|---|---|
| Molecular Formula | C38H54O24 |
| Molecular Weight | 894.826 |
| IUPAC Name | [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S,6S)-3-acetyloxy-6-methoxy-5-prop-2-enoxy-4-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C38H54O24/c1-11-12-49-33-30(62-38-35(58-23(9)47)31(55-20(6)44)27(52-17(3)41)24(13-39)59-38)28(53-18(4)42)26(60-36(33)48-10)15-51-37-34(57-22(8)46)32(56-21(7)45)29(54-19(5)43)25(61-37)14-50-16(2)40/h11,24-39H,1,12-15H2,2-10H3/t24-,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-/m1/s1 |
| Standard InChI Key | RKAFAZJUBDVZGU-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)OCC=C)OC3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Properties
Methyl 3,6-Di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside Octaacetate is a modified version of the naturally occurring glycoside, methyl mannopyranoside, featuring additional functional groups that enhance its utility in biochemical applications. The compound is characterized by a central mannopyranoside core with two mannopyranosyl groups attached at the 3 and 6 positions, a 2-propenyl group at position 2, and acetyl groups protecting the remaining hydroxyl functionalities.
Basic Identification and Physical Properties
The compound is officially identified by its Chemical Abstracts Service (CAS) number 82185-94-2 and possesses the molecular formula C₃₈H₅₄O₂₄, with a precise molecular weight of 894.82 g/mol . The IUPAC name for this compound is [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S,6S)-3-acetyloxy-6-methoxy-5-prop-2-enoxy-4-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate. The physical characteristics of the compound include its appearance as a white to off-white solid at room temperature, with typical carbohydrate-like properties.
Structural Features and Isomerism
The compound features multiple stereocenters that define its three-dimensional structure and biological activity. The alpha configuration of the glycosidic linkages is particularly significant, as it determines the spatial arrangement of the mannopyranosyl units and consequently affects the compound's interactions with enzymes and other biological molecules. The 2-propenyl (allyl) group introduces an unsaturated functionality that provides opportunities for further chemical modifications, while the acetyl groups serve as protecting groups for the hydroxyl functionalities.
Table 1: Key Chemical and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 82185-94-2 |
| Molecular Formula | C₃₈H₅₄O₂₄ |
| Molecular Weight | 894.82 g/mol |
| Standard InChIKey | RKAFAZJUBDVZGU-UHFFFAOYSA-N |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane) |
| Functional Groups | Acetyl, glycosidic, allyl, methoxy |
| Stereochemistry | Multiple stereocenters with alpha-configuration at glycosidic linkages |
Synthesis and Preparation Methods
The synthesis of Methyl 3,6-Di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside Octaacetate involves multiple sophisticated organic chemistry techniques, primarily focused on carbohydrate chemistry. The preparation of this compound requires precise control of reaction conditions to ensure stereoselective outcomes, particularly for the formation of the alpha-glycosidic linkages.
Glycosylation Reactions
The core synthetic approach involves sequential glycosylation reactions to establish the mannopyranosyl linkages at the 3 and 6 positions of the central mannopyranoside unit. These glycosylation steps typically employ activated mannose donors, such as mannopyranosyl trichloroacetimidates or thioglycosides, which react with selectively protected mannose acceptors under the influence of appropriate Lewis acid catalysts. The alpha selectivity is typically achieved through neighboring group participation effects and the anomeric effect, which favor the formation of alpha-glycosidic linkages in mannose-based glycosylation reactions.
Applications in Biochemical Research
Methyl 3,6-Di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside Octaacetate serves as a valuable tool in various areas of biochemical research, particularly in studies related to carbohydrate chemistry, glycobiology, and protein-carbohydrate interactions.
Glycosylation Studies
The compound functions as a model substrate for investigating glycosylation patterns and enzyme specificity in carbohydrate biochemistry. Its well-defined structure, featuring alpha-mannopyranosyl linkages, makes it particularly useful for studying mannose-specific glycosyltransferases and glycosidases. The presence of the 2-propenyl group provides a reactive site for further functionalization, allowing researchers to create labeled or modified derivatives for mechanistic studies or for the development of glycosylation assays.
Proteomics Research
In the field of proteomics, Methyl 3,6-Di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside Octaacetate serves as a valuable tool for investigating protein-carbohydrate interactions . The compound can be used to study the binding specificity and affinity of lectins, carbohydrate-binding antibodies, and other glycan-recognizing proteins. The acetylated form helps stabilize the molecule during these interactions, providing a reliable platform for studying the molecular basis of carbohydrate recognition in biological systems.
Enzyme Assays
The compound finds application in enzymatic assays designed to evaluate the activity and specificity of glycosidases and glycosyltransferases. Its defined structure allows researchers to investigate enzyme kinetics, substrate specificity, and inhibition mechanisms. The compound can serve as either a substrate or an inhibitor in these assays, depending on the specific enzyme being studied and the experimental design.
Table 2: Key Applications in Biochemical Research
| Application Area | Specific Uses | Advantage of the Compound |
|---|---|---|
| Glycosylation Studies | Analysis of glycosyltransferase specificity, Development of glycosylation assays | Well-defined alpha-mannopyranosyl linkages, Reactive 2-propenyl group for functionalization |
| Proteomics Research | Study of lectin-carbohydrate interactions, Investigation of glycan-binding proteins | Stable acetylated structure, Defined mannose presentation pattern |
| Enzyme Assays | Assessment of glycosidase activity, Evaluation of glycosyltransferase function | Suitable substrate for mannose-processing enzymes, Structure enables specific enzyme recognition |
| Carbohydrate Chemistry | Synthesis of complex glycans, Development of glycomimetics | Serves as building block for larger structures, Protected functionality for selective reactions |
| Supplier | Product Format | Catalog Identifier | Region |
|---|---|---|---|
| Santa Cruz Biotechnology | Research biochemical | - | Global |
| Toronto Research Chemicals | 25 mg, 250 mg packages | - | Canada |
| BOC Sciences | Custom synthesis available | - | United States |
| Vulcan Chemical | Research grade | VC0142785 | - |
Future Research Directions
The unique structure and properties of Methyl 3,6-Di-O-(alpha-D-mannopyranosyl)-2-O-(2-propenyl)-alpha-D-mannopyranoside Octaacetate suggest several promising avenues for future research and application development. The 2-propenyl group provides a convenient handle for further functionalization, potentially enabling the development of novel glycoconjugates, fluorescent probes, or affinity ligands for glycobiology research. Additionally, the compound's well-defined structure makes it a valuable standard for analytical method development in glycomics and glycoproteomics.
Further investigations may focus on exploiting the compound's unique glycosylation pattern to develop selective inhibitors of mannose-binding proteins or mannose-processing enzymes, which could have applications in fundamental research and potentially in therapeutic development. The compound may also serve as a starting point for the design of glycomimetics with tailored biological activities or improved pharmacokinetic properties.
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